Ergometrinine

Description

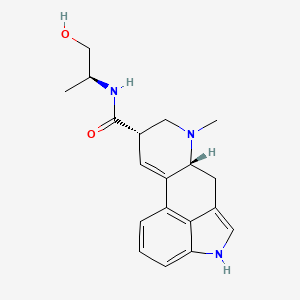

Structure

3D Structure

Propriétés

IUPAC Name |

(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13/h3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24)/t11-,13-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVSZNPYNCNODU-PLQHRBFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NC(=O)[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893241 | |

| Record name | Ergometrinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-00-5 | |

| Record name | Ergometrinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergometrinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergometrinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERGOMETRININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EXN22NGMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical and Foundational Perspectives in Ergometrinine Research

The study of ergot alkaloids, a group of compounds produced by fungi of the genus Claviceps, has a long and complex history. Within this family, Ergometrinine holds a unique position, historically linked to its more biologically active isomer, ergometrine.

Advanced Methodologies in Ergometrinine Biosynthesis and Biogenesis Research

Elucidation of the Enzymatic Cascade in Ergometrinine Formation

The biosynthesis of this compound is a multi-step process orchestrated by a series of specialized enzymes. Understanding this enzymatic cascade is fundamental to comprehending how fungi produce this complex metabolite.

Central to the biogenesis of this compound and other ergot alkaloids are cytochrome P450 monooxygenases (CYPs or P450s). researchgate.netresearchgate.net These heme-thiolate enzymes are crucial for catalyzing diverse and often challenging oxidation reactions in the biosynthesis of secondary metabolites. researchgate.netwikipedia.org In the context of ergot alkaloid synthesis, a specific P450 enzyme, known as clavine oxidase (CloA), plays a pivotal role. nih.govfrontiersin.org

CloA is a key enzyme that facilitates the conversion of clavine alkaloids, such as agroclavine (B1664434), into D-lysergic acid through multiple oxidation steps. nih.govfrontiersin.org This is a critical juncture in the pathway, bridging the clavine and the lysergic acid-derived alkaloids. nih.gov Research involving the inactivation of the cloA gene in Claviceps purpurea resulted in the accumulation of earlier pathway intermediates like agroclavine and elymoclavine, and a failure to produce ergopeptines. nih.gov This demonstrated that CloA is essential for the later stages of the pathway leading to lysergic acid, the immediate precursor to various ergot alkaloids. nih.gov While this compound itself is derived from iso-lysergic acid, the formation of the core lysergic acid structure is a prerequisite.

The catalytic cycle of P450 enzymes is a complex process involving the transfer of electrons from a redox partner, typically NADPH via a cytochrome P450 reductase, to the P450 enzyme. wikipedia.org This enables the activation of molecular oxygen and subsequent insertion of one oxygen atom into the substrate. wikipedia.org

The foundational steps of the ergot alkaloid pathway, including the synthesis of the ergoline (B1233604) ring system, have been extensively studied using precursor incorporation experiments. researchgate.net These studies, often employing isotopically labeled compounds, have definitively established L-tryptophan and dimethylallyl pyrophosphate (DMAPP), derived from mevalonic acid, as the primary building blocks. researchgate.netmdpi.comnih.gov

Early research with Claviceps species demonstrated the incorporation of labeled tryptophan into the ergoline ring system, forming the initial scaffold of these alkaloids. researchgate.net Subsequent steps involve the methylation of DMAT (dimethylallyl-tryptophan) to form MeDMAT, followed by a series of conversions leading to chanoclavine-I, which is then oxidized to chanoclavine-I aldehyde. researchgate.net These early clavine alkaloids are the precursors that are further modified by enzymes like CloA. While direct precursor incorporation studies into this compound itself are less commonly detailed than for its epimer ergometrine, the shared biosynthetic origin from lysergic acid (or its isomer) means these foundational studies are directly relevant. evitachem.comamazon.com Ergometrine is an amide of lysergic acid and 2-aminopropanol, whereas this compound is the corresponding amide of iso-lysergic acid. mdpi.comnih.gov

| Precursor | Incorporated into | Key Finding |

| L-Tryptophan | Ergoline Ring System | Forms the indole (B1671886) core of the alkaloid structure. researchgate.netmdpi.comnih.gov |

| Mevalonic Acid | Dimethylallyl Moiety | Provides the isoprene (B109036) unit that condenses with tryptophan. researchgate.net |

| D-Lysergic Acid | Ergopeptines | Feeding D-lysergic acid to a mutant blocked in its synthesis restored ergopeptine production. nih.gov |

Role of Key Enzymes in this compound Biogenesis (e.g., P450 Monooxygenases, Clavine Oxidases)

Genetic and Molecular Regulation of this compound Biogenesis

The genes responsible for ergot alkaloid biosynthesis are typically found organized in a gene cluster. nih.govresearchgate.net In Claviceps purpurea, this cluster contains the genes encoding the enzymes required for the synthesis of D-lysergic acid and its subsequent conversion into ergopeptines. nih.gov

The expression of these biosynthetic genes is subject to complex regulatory control. This regulation can be influenced by various factors, including nutrient availability and developmental stage of the fungus. The identification of the cloA gene within the ergot alkaloid synthesis (EAS) gene cluster was a significant step in understanding the genetic basis of the pathway. frontiersin.org Gene disruption experiments, where the cloA gene was inactivated, provided clear evidence of its function. The resulting mutant strain was unable to produce downstream compounds like ergopeptines but accumulated the precursors agroclavine and elymoclavine. nih.govfrontiersin.org This highlights a coordinated regulation of gene expression within the cluster to ensure the sequential conversion of intermediates.

Further research into the regulatory mechanisms is ongoing, exploring the role of transcription factors and signaling pathways that control the activation of the ergot alkaloid gene cluster.

Biotechnological Approaches for this compound Production and Pathway Elucidation

Biotechnology offers powerful tools for both studying and harnessing the this compound biosynthetic pathway. evitachem.com Genetically modified strains of fungi can be developed to overproduce specific alkaloids or to accumulate intermediates, which aids in pathway elucidation. evitachem.comnih.gov

One key approach involves the heterologous expression of biosynthetic genes in more tractable host organisms, such as Saccharomyces cerevisiae (baker's yeast). frontiersin.org This allows for the functional characterization of individual enzymes in a controlled environment, away from the complex metabolic background of the native fungal producer. For instance, expressing CloA orthologs from different fungal species in yeast has revealed variations in their oxidation profiles, providing insights into their structure-function relationships. frontiersin.org

Synthetic Chemistry and Methodological Advancements for Ergometrinine and Analogs

Total Synthesis Strategies for Ergometrinine

The total synthesis of this compound is intrinsically linked to the synthesis of its core structure, lysergic acid. Historically, the focus has been on constructing the complex tetracyclic ergoline (B1233604) ring system, from which this compound can be derived.

A foundational strategy for obtaining lysergic acid was pioneered by Woodward's group in 1956. nih.gov This approach involved the construction of a tricyclic ketone intermediate, 1-benzoyl-2,2a,3,4-tetrahydrobenzo[cd]indol-5(1H)-one, followed by the introduction of an amine and closure of the D ring to form the tetracyclic system. nih.gov The final steps would involve the coupling of the lysergic acid with the appropriate side chain to yield ergometrine and its epimer, this compound.

More contemporary approaches to lysergic acid, and by extension this compound, have focused on increasing efficiency and stereocontrol. These modern strategies often leverage advanced synthetic methods such as:

Enamide Cyclizations: These reactions utilize the dual nucleophilic and electrophilic nature of enamides to construct complex N-heterocyclic systems, which are central to the ergoline structure. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Heck coupling have been employed to form key carbon-carbon bonds within the ergoline skeleton. nih.gov

Aryne Cyclization: This strategy has been used in the synthesis of the tricyclic core of lysergic acid. nih.gov

Stereoselective Synthesis Methodologies for this compound and its Isomers

The stereochemistry of this compound, with its multiple chiral centers, presents a significant synthetic challenge. The C-5, C-8, and C-10 positions are key stereogenic centers in the ergoline ring system. mdpi.com Furthermore, the side chain derived from (S)-alaninol introduces another chiral center.

Stereoselective synthesis aims to control the formation of these stereocenters to produce a single desired isomer. ethz.chanu.edu.au Key strategies in the context of this compound include:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to introduce initial stereocenters that guide the stereochemistry of subsequent reactions. ethz.ch

Substrate-Controlled Diastereoselection: In this method, an existing stereocenter in the substrate directs the formation of new stereocenters. libguides.com

Reagent-Controlled Enantioselective Synthesis: Chiral reagents or catalysts are used to favor the formation of one enantiomer over the other. ethz.ch

A crucial aspect of this compound synthesis is the control of the C-8 stereocenter. This compound is the C-8 (S)-isomer, while its biologically active counterpart, ergometrine, is the C-8 (R)-isomer. researchgate.net These two isomers can be interconverted through simple chemical procedures, a process known as epimerization. researchgate.netdrugfuture.com This interconversion is often achieved by heating in a suitable solvent. researchgate.net

For example, the stereoselective conversion of ergometrine to this compound can be carried out by dissolving ergometrine maleate (B1232345) in a solvent mixture and allowing the epimerization to occur. researchgate.net The resulting mixture can then be separated using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound. researchgate.net

Development of Semisynthetic Routes to this compound Derivatives

Semisynthesis, which starts from a naturally occurring precursor, is often a more practical approach for producing this compound and its analogs compared to total synthesis. nih.govmdpi.com The readily available ergot alkaloids, produced by fermentation of Claviceps fungi, serve as excellent starting materials. wikidata.org

A significant area of development in the semisynthesis of this compound derivatives is the synthesis of isotopically labeled standards for use in analytical chemistry, particularly for food safety testing. researchgate.netnih.gov A common strategy involves:

Preparation of labeled lysergic acid: This can be achieved through various synthetic steps.

Coupling with (S)-alaninol: The labeled lysergic acid is then coupled with (S)-alaninol to produce isotopically labeled ergometrine and this compound. researchgate.netnih.gov

For example, a multistep synthesis was developed for ergometrine-(N-¹³CD₃) and its epimer this compound-(N-¹³CD₃). researchgate.netnih.gov This method provides internal standards for HPLC-MS/MS analysis of ergot alkaloids in food. researchgate.netnih.gov

Another semisynthetic strategy involves the modification of other ergot alkaloids. For instance, N-demethylation of ergotamine can be achieved through electrochemical methods or with chemical reagents to produce norergotamine, which can then be further modified. evitachem.comnih.gov

Enzymatic and Biocatalytic Approaches in this compound Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and environmentally friendly alternative to traditional chemical synthesis. nih.govnih.gov In the context of this compound, enzymatic and biocatalytic approaches are being explored for several applications.

One notable application is the synthesis of glycosylated derivatives of this compound. β-N-acetylhexosaminidase from Aspergillus oryzae has been used to catalyze the transglycosylation of this compound, producing 2-acetamido-2-deoxy-β-D-galactopyranosides and 2-acetamido-2-deoxy-β-D-glucopyranosides of the alkaloid. researchgate.netresearchgate.net This enzymatic approach allows for the creation of novel derivatives under mild conditions. researchgate.net

The general procedure for such an enzymatic glycosylation involves:

Incubating this compound with a suitable glycosyl donor (e.g., p-nitrophenyl N-acetyl-β-D-galactosaminide). researchgate.net

Adding the enzyme (e.g., β-N-acetylhexosaminidase) to the mixture. researchgate.net

Allowing the reaction to proceed, followed by purification of the glycosylated product. researchgate.net

Furthermore, biotechnological methods involving genetically modified strains of fungi are being developed to increase the production yields of this compound through optimized fermentation processes. evitachem.com Biotransformations using various microorganisms can also be employed to modify ergot alkaloids, for example, through specific oxidations, to generate valuable intermediates for semisynthetic preparations. maps.org

Molecular Pharmacology and Cellular Mechanisms of Ergometrinine Action

Ligand-Receptor Interaction Profiling of Ergometrinine

Ergot alkaloids as a class are known to interact with a range of G protein-coupled receptors (GPCRs), with a particular preference for serotonin (B10506), dopamine (B1211576), and adrenergic receptor families. nih.gov The specific binding profile of an individual alkaloid determines its ultimate physiological effect.

The interaction of this compound with serotonin (5-HT) receptors is complex and multifaceted. Much of the detailed characterization has been performed on its more active epimer, ergometrine, which shows a high affinity for several serotonin receptor subtypes, including 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁D, 5-HT₂ₐ, and 5-HT₂C. nih.gov At the 5-HT₂ receptor, ergometrine exhibits dual activity, acting as a partial agonist at lower concentrations and as a competitive antagonist at higher concentrations. nih.gov It is also a known agonist of the 5-HT₂B receptor. wikipedia.org The hallucinogenic effects of certain ergot-related compounds are often attributed to their agonist activity at 5-HT₂ₐ receptors in the brain. researchgate.net

In contrast, one computational prediction study focusing on the "ergometrine/ergometrinine" pair suggested no significant affinities for most serotonin receptors, with the exception of the 5-HT₃ₐ subtype. nih.gov However, other research highlights that ergot alkaloids can suppress contractile responses through antagonism of the 5-HT₂ₐ receptor. windows.net This suggests that the precise action can be tissue- and receptor-dependent. The 5-HT₂ receptor family, including 5-HT₂ₐ, primarily couples to the Gq/G₁₁ signaling pathway. bmbreports.orgwikipedia.org

Table 1: Reported Serotonin Receptor Interactions for Ergometrine (this compound's Epimer) This table summarizes findings for ergometrine, which may not be fully representative of this compound's activity.

| Receptor Subtype | Reported Interaction/Activity | Citation |

| 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁D, 5-HT₂C | High affinity binding | nih.gov |

| 5-HT₂ₐ | Partial agonist/antagonist; antagonism | windows.netnih.gov |

| 5-HT₂B | Agonist | wikipedia.org |

| 5-HT₃ₐ | Predicted affinity | nih.gov |

Ergot alkaloids are recognized for their activity as dopamine receptor agonists. windows.net Computational models have predicted that ergometrine binds to dopamine receptors. wikipedia.org Specifically, ergot alkaloids show a strong interaction with the D₂ subtype of dopamine receptors. nih.gov

Research on GH4ZR7 cells stably transfected with the rat D₂ dopamine receptor demonstrated that ergonovine (ergometrine) is a potent agonist at this receptor. nih.gov It inhibited vasoactive intestinal peptide (VIP)-stimulated cyclic AMP production with a half-maximal effective concentration (EC₅₀) of 47 ± 2 nM. nih.gov This activity indicates that some of the physiological effects of these alkaloids may be mediated through the activation of D₂ dopamine receptors. nih.gov D₂-like receptors are coupled to inhibitory G-proteins (Gᵢ/Gₒ). biorxiv.org

Table 2: Dopamine Receptor Interaction Data for Ergot Alkaloids

| Compound | Receptor Subtype | Measurement | Value | Citation |

| Ergovaline | D₂ | Kᵢ (inhibition constant) | 6.9 ± 2.6 nM | nih.gov |

| Ergonovine (Ergometrine) | D₂ | EC₅₀ (cAMP inhibition) | 47 ± 2 nM | nih.gov |

| Dopamine | D₂ | Kᵢ (inhibition constant) | 370 ± 160 nM | nih.gov |

In addition to serotonergic and dopaminergic activity, this compound's epimer, ergometrine, is known to target α-adrenergic receptors. wikipedia.org This interaction is believed to contribute to some of its physiological effects. researchgate.net While direct binding data for this compound is limited, studies on other ergot alkaloids provide insight. For example, in silico models of lysergic acid amide (LSA) predicted high affinity for α₁ₐ and α₁ₑ adrenergic receptors and demonstrated a clear affinity for the α₂ subtype with a pKi of 7.21. nih.gov Adrenergic receptors are divided into α and β subtypes, which are further subdivided. nih.gov The α₁ subtype typically couples to Gq proteins, while the α₂ subtype couples to Gᵢ proteins. wikipedia.org

Investigation of this compound Binding to Dopamine Receptors

Downstream Intracellular Signaling Pathway Modulation by this compound

The binding of this compound to its target receptors initiates a cascade of intracellular events mediated by second messengers. The specific pathway activated depends on the receptor subtype and the G-protein to which it couples.

This compound and related alkaloids can exert opposing effects on the cyclic AMP (cAMP) pathway depending on the receptor they activate.

Inhibition of the Cyclic AMP Pathway: Through its agonist activity at D₂ dopamine and α₂-adrenergic receptors, this compound can inhibit the enzyme adenylyl cyclase. biorxiv.orgwikipedia.org This action is mediated by the Gᵢ inhibitory protein and results in a decrease in the intracellular concentration of the second messenger cAMP. wikipedia.orgwikipedia.org Studies have confirmed that ergot alkaloids, including ergometrine, effectively inhibit cAMP production through their action on D₂ receptors. nih.gov

Activation of the Phosphoinositide Pathway: Agonist binding to 5-HT₂ₐ and α₁-adrenergic receptors activates the Gq family of G-proteins. wikipedia.orgnih.gov The activated G-protein stimulates the membrane-bound enzyme phospholipase C (PLC). cusabio.comfrontiersin.org PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two distinct second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). cusabio.comnih.govpreprints.org This activation of the phosphoinositide signaling system is a primary signal transduction mechanism for 5-HT₂ₐ receptors. wikipedia.orgnih.gov

Table 3: Summary of this compound-Modulated Signaling Pathways

| Receptor Target | G-Protein Coupling | Effector Enzyme | Second Messenger(s) | Effect | Citation |

| 5-HT₂ₐ, α₁-Adrenergic | Gq/G₁₁ | Phospholipase C (PLC) | IP₃, DAG | Activation | wikipedia.orgwikipedia.orgnih.govcusabio.com |

| D₂ Dopamine, α₂-Adrenergic | Gᵢ | Adenylyl Cyclase | Cyclic AMP (cAMP) | Inhibition | nih.govbiorxiv.orgwikipedia.org |

The modulation of intracellular signaling pathways by this compound leads to the indirect regulation of various ion channels. The second messengers generated by receptor activation can directly or indirectly influence ion channel function.

The phosphoinositide pathway plays a crucial role in regulating intracellular calcium (Ca²⁺) levels. The second messenger IP₃, produced following PLC activation, diffuses through the cytoplasm and binds to specific IP₃-sensitive Ca²⁺ channels located on the membrane of the endoplasmic reticulum. cusabio.comnih.gov This binding event opens the channels, causing a rapid release of stored Ca²⁺ into the cytosol, which in turn can activate a host of calcium-dependent cellular processes. cusabio.comnih.gov

The cAMP pathway can also influence ion channel activity. One of the primary effectors of cAMP is Protein Kinase A (PKA), which can phosphorylate numerous target proteins, including ion channels, thereby altering their function. nih.govwikipedia.org Furthermore, cAMP can directly bind to and modulate the function of cyclic-nucleotide-gated (CNG) ion channels. nih.govwikipedia.org

While direct modulation of ion channels by this compound is not well-documented, studies on related ergot alkaloids suggest a potential for such interactions. For instance, methylergometrine, a derivative of ergometrine, has been shown to inhibit the activity of the α3β4 nicotinic acetylcholine (B1216132) receptor, which is a ligand-gated ion channel. nih.gov Similarly, the ergot alkaloid nicergoline (B1678741) has been identified as an open-channel blocker of the 5-HT₃ₐ receptor, another ligand-gated ion channel. jmb.or.kr These findings suggest that ergot alkaloids as a class may possess the ability to directly interact with and regulate the function of certain ion channels, in addition to their indirect effects via second messenger pathways.

Cyclic AMP and Phosphoinositide Signaling Pathways Affected by this compound

This compound's Effects on Cellular Viability and Processes in In Vitro Research Models

The in vitro effects of ergot alkaloids, including this compound and its active isomer ergometrine, have been investigated across various cell models to understand their cytotoxic potential. Research indicates that the effects can vary significantly depending on the specific alkaloid, its concentration, and the cell type being studied.

General studies on ergot alkaloids have demonstrated cytotoxic and apoptotic effects in certain cell lines. For instance, research has shown that ergot alkaloids can induce cytotoxicity and apoptosis in human intestinal HT-29 and liver HepG2 cell lines mdpi.comresearchgate.net. These findings suggest a complex mode of action beyond their well-known interactions with neurotransmitter receptors mdpi.comresearchgate.net. The cytotoxicity of the S-epimers (the "-inine" forms) may be linked to their uptake and accumulation within cells researchgate.net.

However, studies focusing specifically on the ergometrine/ergometrinine pair present a more nuanced picture. In an in vitro model using primary porcine brain capillary endothelial cells (PBCEC), the ergometrine/-inine mixture showed no significant impact on cell viability at concentrations up to 20 µM nih.gov. Similarly, another study using human primary cells—renal proximal tubule epithelial cells (RPTEC) and normal human astrocytes (NHA)—found that ergometrine, a lysergic acid amide, did not exhibit any cytotoxic effects, in contrast to peptide ergot alkaloids which did induce apoptosis nih.gov. This lack of effect was correlated with no significant uptake of ergometrine into the cells nih.gov.

These findings suggest that this compound, as part of the isomeric pair with ergometrine, may have limited direct cytotoxicity in certain cell types compared to other classes of ergot alkaloids. The observed cellular effects appear to be highly dependent on the specific chemical structure of the alkaloid and the biological context of the in vitro model.

Table 1: Summary of In Vitro Cellular Effects of Ergometrine/Ergometrinine | Cell Line/Model | Compound Tested | Observed Effect | Concentration | Citation | | :--- | :--- | :--- | :--- | :--- | | Porcine Brain Capillary Endothelial Cells (PBCEC) | Ergometrine/-inine | No significant impact on cell viability | Up to 20 µM | nih.gov | | Human Primary RPTEC & NHA | Ergometrine | No cytotoxic effect; no cellular uptake | Not specified | nih.gov | | General Ergot Alkaloids | | HT-29 (Human Colon Adenocarcinoma) | Ergot Alkaloids (general) | Cytotoxicity and apoptosis | Not specified | mdpi.comresearchgate.net | | HepG2 (Human Liver Carcinoma) | Ergot Alkaloids (general) | Cytotoxicity and apoptosis | Not specified | mdpi.comresearchgate.net |

Computational Modeling of this compound-Receptor Interactions (e.g., Molecular Docking)

Computational methods, particularly molecular docking and in silico prediction models, provide valuable insights into the potential interactions between this compound and various biological receptors. These approaches help predict binding affinities and identify potential molecular targets, guiding further experimental research.

In silico screening models have been employed to predict the receptor binding profiles of several ergot alkaloids. In one such study, the ergometrine/ergometrinine pair was screened against a panel of serotonin, norepinephrine, dopamine, muscarine, and histamine (B1213489) receptors. The model predicted that, unlike other ergot alkaloids which showed broad receptor affinities, ergometrine/ergometrinine had no predicted affinity for the 5-HT3A, histamine H2, and histamine H4 receptors psilosybiini.infonih.gov. Generally, ergot alkaloids from Argyreia nervosa showed a preference for serotonin and dopamine receptors psilosybiini.infonih.gov.

More specific molecular docking studies have provided quantitative estimates of binding energy. A study investigating bioactive compounds from the plant Cynodon dactylon identified this compound as a constituent. Molecular docking analysis was performed to evaluate its binding affinity against α-Synuclein (α-Syn), a protein implicated in neurodegenerative diseases. The study reported a binding energy for this compound of -6.2 kcal/mol, suggesting a potential interaction nih.gov. While research focusing solely on this compound is limited, studies on other "-inine" epimers, such as ergocristinine, have shown that these isomers can bind effectively to vascular receptors like the serotonin 5-HT2A and alpha-2A adrenergic receptors, forming stable molecular interactions researchgate.net. This supports the hypothesis that "-inine" forms, including this compound, are not entirely inert and may possess uncharacterized bioactivity.

These computational findings highlight the utility of in silico methods for exploring the pharmacological potential of this compound. They suggest that while its receptor binding profile may be more selective than its "-ine" isomer, it still possesses the potential to interact with specific protein targets.

Table 2: Computational Modeling of this compound and Related Alkaloids

| Compound | Target Receptor/Protein | Method | Finding/Binding Energy | Citation |

|---|---|---|---|---|

| This compound | α-Synuclein (α-Syn) | Molecular Docking | -6.2 kcal/mol | nih.gov |

| Ergometrine/Ergometrinine | 5-HT3A, Histamine H2, Histamine H4 | In Silico Prediction Model | No predicted affinity | psilosybiini.infonih.gov |

| Ergocristinine (related S-epimer) | 5-HT2A Serotonin Receptor | Molecular Docking (AutoDock Vina) | -9.7 kcal/mol | researchgate.net |

| Ergocristinine (related S-epimer) | Alpha 2A Adrenergic Receptor | Molecular Docking (AutoDock Vina) | -8.7 kcal/mol | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ergometrine |

| Ergocristine |

| Ergocristinine |

| Ergotamine |

| Ergosine |

| Ergocornine |

| Ergocryptine |

| Agroclavine (B1664434) |

| Festuclavine |

| Lysergic Acid Amide (LSA) |

Analytical and Bioanalytical Methodologies for Ergometrinine Research

Advanced Chromatographic Techniques for Ergometrinine Quantification in Research Matricesmdpi.comnih.gov

Chromatography is the cornerstone for the analysis of ergot alkaloids, providing the necessary separation of complex mixtures before detection. nih.govmdpi.com For this compound and its related compounds, liquid chromatography is the predominant technique, while gas chromatography has limited application. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of this compound. researchgate.netnih.gov Reversed-phase chromatography is the standard approach, typically utilizing C18 or phenyl-hexyl columns. nih.govoregonstate.edufood.gov.uk To achieve effective separation of the epimeric pair ergometrine and this compound, and to maintain their stability, mobile phases are often alkaline. nih.govnih.gov These mobile phases usually consist of acetonitrile-water or methanol-water mixtures containing additives like ammonium (B1175870) carbonate or ammonium hydroxide. nih.govnih.govfood.gov.uk Gradient elution is commonly employed to separate a wide range of ergot alkaloids within a single run. oregonstate.edufood.gov.uk

HPLC systems are coupled with various detectors for quantification. Fluorescence detection (FLD) is a sensitive option, though less specific than mass spectrometry. nih.govresearchgate.net HPLC has also been instrumental in assessing the purity of ergot alkaloid standards. For instance, analysis of an ergometrine standard revealed a minor impurity corresponding to the mass and retention time of this compound, quantified at 0.2%. food.gov.uk

Gas chromatography-mass spectrometry (GC-MS) is generally not suitable for the direct analysis of this compound and other ergopeptine alkaloids. nih.gov This is due to their low volatility and thermal instability, which prevents them from being vaporized without decomposition in the GC inlet. nih.gov However, GC-MS can be applied to the analysis of lysergic acid amides and other low molecular weight clavine alkaloids after a chemical derivatization step. nih.gov Derivatization, for example using trifluoroacetic anhydride, blocks polar functional groups and increases the volatility and thermal stability of the analytes, making them amenable to GC separation. nih.gov While this approach has been used for related compounds like LSD, its application is less direct for this compound itself, with liquid chromatography-based methods being far more common. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

Mass Spectrometry-Based Characterization and Quantification of this compound and its Metabolitesmdpi.comnih.govnih.gov

Mass spectrometry (MS), particularly when coupled with liquid chromatography, has become the definitive technique for the analysis of this compound. nih.govresearchgate.net It offers unparalleled sensitivity and specificity, allowing for both confident identification and precise quantification in complex matrices. nih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the "work-horse" and standard approach for the trace quantification and identification of this compound. nih.govresearchgate.netnih.gov In this technique, compounds separated by HPLC are ionized, typically using an electrospray ionization (ESI) source to produce a protonated molecular ion ([M+H]⁺). nih.gov This precursor ion is then fragmented through collision-induced dissociation, and the resulting product ions are detected. nih.gov By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), LC-MS/MS provides excellent specificity and sensitivity, even in complex samples like cereals and biological fluids. nih.govnih.gov

Despite its power, a significant challenge in LC-MS/MS analysis of this compound is the matrix effect, where co-eluting compounds from the sample matrix can suppress or enhance the ionization efficiency, potentially leading to under- or overestimation of the analyte's concentration. nih.govnih.gov Studies have shown that ergometrine and this compound are particularly susceptible to signal suppression from the matrix, which can reach up to 90% in certain grains. nih.gov

A validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for quantifying 12 ergot epimers, including this compound, in wheat demonstrated excellent sensitivity. mdpi.com The instrumental limit of detection (LOD) and limit of quantification (LOQ) were generally lower for the S-epimers (like this compound) compared to the R-epimers. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural elucidation of compounds like this compound. wur.nlcurrenta.de Unlike standard MS/MS, HRMS instruments (e.g., Time-of-Flight, TOF, or Orbitrap) measure mass with very high accuracy (typically to four decimal places), which allows for the determination of a molecule's elemental formula from its exact mass. food.gov.ukcurrenta.de This capability is invaluable for confirming the identity of known compounds and for identifying unknown impurities or metabolites. delpharm.comcurrenta.de

LC-HRMS has been used to identify major ergot alkaloids and their stereoisomers by analyzing their comprehensive fragmentation patterns. nih.gov The high mass accuracy proves the identity of the compounds, with measured masses fitting the theoretical masses with high precision (e.g., within 7 ppm). food.gov.uk Furthermore, the coupling of HRMS with ion mobility spectrometry (IMS) adds another dimension of separation. delpharm.comresearchgate.net IMS can separate ions based on their size and shape (their collisional cross-section, or CCS), which is particularly useful for distinguishing between isomers like ergometrine and this compound that have the same elemental composition and mass. delpharm.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Research

Spectroscopic Methods for this compound Research and Purity Assessment for Research Samplesnih.govnih.gov

Spectroscopic methods, especially Nuclear Magnetic Resonance (NMR), are essential for the definitive structural characterization and purity verification of this compound research standards.

While simple colorimetric tests exist, such as the reaction with p-dimethylaminobenzaldehyde, they are not specific and only provide a total value for ergot alkaloid content. nih.gov For unambiguous structural information and purity assessment, NMR spectroscopy is the method of choice. nih.govresearchgate.net

Recent research has focused on performing careful NMR studies to provide a complete and conclusive assignment of the ¹H, ¹³C, and ¹⁵N NMR signals of ergometrine and its related compounds, as previous data in the literature were sometimes discordant. nih.govresearchgate.net These detailed spectroscopic investigations allow for a better definition of the conformational equilibria of the molecule. nih.gov The purity of this compound standards can be rigorously assessed using NMR, complementing data from chromatographic techniques. researchgate.netrsc.org For example, the purity of various ergot alkaloid standards has been investigated using liquid chromatography combined with diode array detection and time-of-flight mass spectrometry (LC-DAD-ESI-TOF-MS), with most showing purity levels above 98%. researchgate.net

Development of Immunoassays and Biosensors for this compound Detection in Research Samples

The detection of this compound in research samples has been advanced through the development of immunochemical methods, primarily immunoassays, which leverage the specific binding between an antibody and an antigen. A biosensor, an analytical device combining a biological component with a physicochemical detector, represents a further evolution of this principle, offering potential for rapid and on-site analysis. bmglabtech.com

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), have been developed for ergot alkaloids. These assays are noted for their sensitivity and suitability for rapid screening. Research has focused on producing monoclonal antibodies specific to the ergoline (B1233604) structure common to these alkaloids. For instance, competitive ELISAs have been developed using antibodies produced with ergometrine-protein conjugates as immunogens. The specificity of these antibodies is highly dependent on the position where the ergot alkaloid molecule is conjugated to the protein carrier.

While many immunoassays are developed targeting ergometrine, its epimer, this compound, often shows a degree of cross-reactivity. For example, in one study developing an immunoassay for ergometrine, this compound showed a 2% cross-reactivity. This characteristic, while sometimes a limitation for specific quantification, can be exploited for screening purposes to detect the presence of related ergot alkaloids.

A notable advancement is the development of a magnetic bead-based immunoassay for ergometrine with amperometric detection. researchgate.netnih.gov This method utilizes protein G-modified magnetic beads to bind monoclonal anti-ergot alkaloid antibodies, offering a faster alternative to traditional ELISA plate-coating methods. The assay demonstrated a low limit of detection for ergometrine and was successfully used to quantify the alkaloid in spiked rye flour samples. researchgate.netnih.gov The results obtained via electrochemical detection showed a strong correlation with those from optical detection methods.

Biosensors represent a promising frontier for this compound detection. haydale.comgraphenea.com These devices convert a biological recognition event into a measurable signal, such as an electrical or optical one. bmglabtech.com Graphene-based biosensors, for example, are being explored due to graphene's unique electronic properties and large surface area, which can enhance sensitivity and specificity. haydale.comgraphenea.com While specific biosensors developed exclusively for this compound are not widely documented, the principles underlying biosensor technology are applicable. graphenea.commdpi.com For instance, a biosensor for this compound could be fabricated by immobilizing specific anti-ergometrinine antibodies onto a transducer surface. The binding of this compound would then trigger a detectable signal, allowing for real-time quantification. bmglabtech.com The development of portable biosensors could facilitate rapid, on-site detection in various research settings, from food safety to environmental monitoring. mdpi.com

Table 1: Research Findings on Immunoassays for Ergot Alkaloids

| Assay Type | Target Analyte | Key Findings | Limit of Detection (LOD) | Cross-Reactivity with this compound | Reference |

| Magnetic Bead-Based Immunoassay | Ergometrine | Developed with amperometric and optical detection; suitable for quantifying levels in rye flour. researchgate.netnih.gov | 3 nM (1 µg/L) | 2% | researchgate.net |

| Competitive ELISA | Ergometrine | Based on monoclonal antibodies produced using an ergometrine-protein conjugate. | Not Specified | Not Specified | |

| Competitive ELISA | Ergotamine | Based on monoclonal antibodies produced using an ergotamine-protein conjugate. | Not Specified | Low cross-reactivity reported with other ergopeptines. |

Application of Isotopically Labeled Internal Standards in this compound Analysis for Research

The accurate quantification of this compound in complex matrices using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) necessitates the use of internal standards. researchgate.netmdpi.com Isotopically labeled internal standards are considered the gold standard for quantitative analysis because they exhibit nearly identical chemical and physical properties to the unlabeled analyte. acanthusresearch.com This similarity ensures they behave similarly during sample extraction, cleanup, and ionization in the mass spectrometer, effectively compensating for matrix effects and procedural losses. mdpi.comacanthusresearch.com

The use of stable isotope dilution analysis (SIDA), where a known quantity of an isotopically labeled standard is added to a sample, significantly improves the accuracy and reproducibility of analytical methods. hpst.czrestek.com For small molecules like this compound, a mass difference of three or more mass units between the analyte and the labeled standard is generally recommended to avoid spectral overlap. acanthusresearch.com

Researchers have successfully developed a multi-step synthesis for this compound-(N-¹³CD₃), a stable isotopomer with a mass shift of four units compared to the natural compound. researchgate.net This synthesis involves preparing stable isotope-labeled lysergic acid, which is then coupled with (S)-alaninol. researchgate.net The final product's structure is confirmed using mass spectrometry and NMR analysis. researchgate.net The availability of such standards is crucial for reliable food safety analysis and other research applications. researchgate.net

While ideally, every analyte would have its own corresponding isotopically labeled internal standard, these are not always commercially available for all ergot epimers. mdpi.comrestek.com In such cases, researchers have explored using a single labeled standard for multiple analytes. However, studies have shown that this can lead to significant quantification errors, as chromatographic proximity alone does not guarantee similar behavior concerning matrix effects or ionization efficiency. restek.com For instance, using deuterated lysergic acid diethylamide (LSD-D₃) as an internal standard has been validated for the analysis of twelve different ergot epimers, including this compound, in wheat. mdpi.com The study highlighted the importance of using an internal standard to account for losses during the analytical procedure. mdpi.com

The development and application of ¹³C- and ¹⁵N-labeled compounds are generally preferred over deuterium-labeled ones, as carbon and nitrogen atoms are integral to the molecular backbone and the labels are less likely to be lost through chemical exchange. hpst.cz The use of these robust internal standards in SIDA methods obviates the need for creating matrix-specific calibration curves, saving time and improving efficiency, especially in high-throughput research settings. restek.comresearchgate.netcolab.ws

Table 2: Research Findings on Isotopically Labeled Internal Standards for this compound

| Labeled Standard | Analytical Method | Key Findings | Application | Reference |

| This compound-(N-¹³CD₃) | HPLC-MS/MS | Multi-step synthesis developed, providing a mass shift of +4. Overall synthesis yield was 0.6%. researchgate.net | Used as an internal standard for accurate quantification of this compound in food analysis. researchgate.net | researchgate.net |

| Deuterated Lysergic Acid Diethylamide (LSD-D₃) | UHPLC-MS/MS | Validated as an internal standard for the quantification of 12 ergot epimers, including this compound, in spring wheat. mdpi.com | Accounts for procedural losses during extraction and analysis of ergot alkaloids. mdpi.com | mdpi.comresearchgate.net |

| ¹³CD₃-labelled ergot alkaloid derivatives | HPLC-MS/MS | Employing ¹³CD₃-labelled internal standards led to lower variances and better consistency with reference data compared to ¹⁵N₂-labelled standards in flour samples. researchgate.net | Used in a sum parameter method for screening ergot alkaloids in complex food matrices. researchgate.netcolab.ws | researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Ergometrinine Analogs

Design and Synthesis of Ergometrinine Analogs for SAR Investigations

The investigation into the structure-activity relationships of ergoline (B1233604) compounds heavily relies on the strategic design and synthesis of analogs. The total synthesis of the core ergoline scaffold has been a subject of extensive research, enabling access to both natural products and novel, unnatural analogs for biological evaluation. nih.gov Synthetic approaches allow for systematic modifications of the this compound structure to probe the importance of various functional groups.

A common synthetic route to this compound itself starts with iso-lysergic acid, which is the C-8 epimer of lysergic acid. evitachem.com The synthesis can be achieved by coupling iso-lysergic acid with an appropriate amino alcohol side chain. For instance, the chemical synthesis of this compound has been accomplished by reacting lysergic acid derivatives with (S)-alaninol. evitachem.comnih.gov This modular approach is advantageous for creating a library of analogs for SAR studies, as different amino alcohols can be substituted to explore the impact of the side chain's size, stereochemistry, and functionality on receptor binding and activity.

Furthermore, isotopically labeled versions of this compound, such as this compound-(N-13CD3), have been developed. nih.gov These labeled compounds are crucial tools for analytical applications like HPLC-MS/MS, which are used in metabolic studies and for tracking the compound's behavior in biological systems, thereby contributing to SPR understanding. nih.gov The synthesis of such analogs involves a multi-step process beginning with the preparation of a stable isotope-labeled lysergic acid, which is then coupled with the side chain. nih.gov

Key synthetic strategies for generating analogs for SAR studies include:

Modification of the C-8 Substituent: Replacing the (S)-1-hydroxypropan-2-yl-amino group with other amide functionalities to assess the role of the side chain.

Alteration of the Ergoline Ring: Saturation of the 9-10 double bond, as seen in the conversion of ergotamine to dihydroergotamine, is a known modification that drastically alters the activity profile, typically reducing or eliminating oxytocic effects.

Substitution on the Indole (B1671886) Moiety: Introducing substituents on the aromatic ring of the indole nucleus to probe electronic and steric effects on receptor affinity.

These synthetic endeavors provide a platform for systematically mapping the structural requirements of ergot alkaloid receptors. nih.govscience.gov

Pharmacophore Modeling and Chemoinformatics Approaches for this compound Derivatives

Pharmacophore modeling is a powerful computational tool used to define the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov For this compound and its derivatives, the ergoline ring system itself constitutes the core pharmacophore, due to its structural resemblance to biogenic amine neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine. nih.govnih.govresearchgate.net This mimicry allows ergot alkaloids to bind to a range of adrenergic, dopaminergic, and serotonergic receptors. nih.gov

A pharmacophore model for ergot alkaloids like this compound would typically include:

An aromatic ring feature corresponding to the indole nucleus.

A hydrophobic region defined by the tetracyclic ring system.

A hydrogen bond donor feature from the indole N-H group.

A hydrogen bond acceptor/donor feature within the C-8 amide side chain.

A positively ionizable feature associated with the N-6 tertiary amine, which is typically protonated at physiological pH.

Computational studies, including ligand-based and structure-based pharmacophore modeling, help in screening large chemical databases for novel compounds that fit the model and are therefore potential modulators of the same receptors. nih.govdergipark.org.trmdpi.com By comparing the pharmacophore maps of the active ergometrine and the less active this compound, researchers can refine these models to better understand the specific spatial arrangement required for agonism or antagonism at a given receptor. The key difference lies in the 3D orientation of the C-8 carboxamide group, which significantly influences how the molecule is presented to the receptor's binding pocket.

Elucidating Key Structural Determinants for this compound’s Receptor Interactions and Activity

The biological activity of ergot alkaloids is dictated by specific structural features that govern their interaction with target receptors. For this compound, these determinants have been elucidated through comparative studies with its more active counterparts.

The Ergoline Nucleus: The tetracyclic ergoline structure is the fundamental component responsible for receptor recognition. nih.gov Its rigid conformation and similarity to endogenous neurotransmitters are crucial for initial binding.

The C-8 Substituent: The nature and, critically, the stereochemistry of the substituent at the C-8 position are paramount in defining the pharmacological profile. This compound possesses an α-configuration (trans to the H-5 proton), which generally results in significantly lower biological activity compared to the β-configuration (cis to H-5) found in ergometrine. mdpi.com Members related to lysergic acid (β-isomers) are typically more active and are designated with the suffix "-ine," while those related to iso-lysergic acid (α-isomers), like this compound, are less active and use the suffix "-inine".

The 9-10 Double Bond: Saturation of the double bond at the 9-10 position of the D-ring, as demonstrated in related ergot alkaloids, leads to a loss of uterotonic (oxytocic) activity. This suggests that the planarity and electronic configuration of this region are important for interaction with receptors mediating uterine contraction, such as certain serotonin subtypes.

The table below summarizes the key structural features and their general impact on activity, primarily drawing comparisons with the more active ergometrine.

| Structural Feature | Role in Biological Activity |

| Tetracyclic Ergoline Core | Acts as the primary pharmacophore, mimicking endogenous neurotransmitters. nih.govresearchgate.net |

| C-8 Carboxamide Group | The specific amide side chain influences potency and receptor selectivity. |

| Stereochemistry at C-8 | Crucial determinant of activity; the 8α configuration in this compound leads to reduced potency compared to the 8β configuration in ergometrine. mdpi.com |

| 9-10 Double Bond | Essential for the characteristic oxytocic activity of this class of compounds. |

| N-6 Methyl Group | Contributes to the molecule's conformational stability and receptor fit. mdpi.com |

Stereochemical Influences on this compound's Biological Activity Profiles

Stereochemistry is the single most critical factor influencing the biological activity of ergot alkaloids. This compound and ergometrine are epimers, differing only in the spatial arrangement of the carboxamide group at the C-8 stereocenter. evitachem.commdpi.com This seemingly minor structural change has profound functional consequences.

This compound is the dextrorotatory C-8 S-isomer (or 8α-isomer), derived from d-iso-lysergic acid. mdpi.com In contrast, ergometrine is the levorotatory C-8 R-isomer (or 8β-isomer), derived from d-lysergic acid. The R-isomers are generally considered the biologically active forms, while the S-isomers ("-inine" forms) are often described as inactive or significantly less potent. researchgate.net For instance, this compound is reported to have only a fraction of the uterine contracting activity of ergometrine. evitachem.comnih.gov

This difference in activity is attributed to the precise three-dimensional fit required at the receptor binding site. The orientation of the C-8 substituent in the active "-ine" isomers allows for optimal interactions (e.g., hydrogen bonding, hydrophobic interactions) with key amino acid residues in the target receptor, such as serotonin or dopamine receptors. nih.gov The alternative orientation in the "-inine" epimers, like this compound, results in a suboptimal fit, leading to weaker binding affinity and reduced signal transduction. nih.gov

The ease of interconversion, or epimerization, between the "-ine" and "-inine" forms is a notable chemical property. researchgate.netnih.gov This reversible reaction can occur in solution, influenced by factors such as pH and temperature, which is a critical consideration in both pharmaceutical formulation and analytical quantification. researchgate.net

The following table highlights the key stereochemical and physical property differences between this compound and its active epimer, ergometrine.

| Property | This compound | Ergometrine |

| IUPAC Name | N-[(2S)-1-Hydroxypropan-2-yl]-6-methyl-9,10-didehydroergoline-8α-carboxamide wikipedia.org | N-[(2S)-1-Hydroxypropan-2-yl]-6-methyl-9,10-didehydroergoline-8β-carboxamide |

| Synonym | Isoergometrine, Ergonovinine wikipedia.org | Ergometrine, Ergonovine nih.gov |

| Stereochemistry at C-8 | α-configuration (S-isomer) researchgate.net | β-configuration (R-isomer) researchgate.net |

| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) |

| Biological Activity | Significantly less active or inactive. evitachem.comresearchgate.net | Biologically active (e.g., uterotonic). |

| Precursor Acid | d-iso-Lysergic Acid evitachem.commdpi.com | d-Lysergic Acid evitachem.commdpi.com |

Metabolism and Biotransformation of Ergometrinine in Research Systems

Enzymatic Pathways of Ergometrinine Metabolism in In Vitro and Non-Human Models (e.g., Cytochrome P450)

The biotransformation of ergot alkaloids, including this compound and its epimer ergometrine, is primarily governed by oxidative metabolic pathways. food.gov.ukfood.gov.uk In both animal and human models, these compounds are absorbed from the gastrointestinal tract and undergo significant metabolism, predominantly in the liver. food.gov.ukfood.gov.uk The principal enzymatic system responsible for this biotransformation is the cytochrome P450 (CYP) superfamily of enzymes. food.gov.ukfood.gov.uk

Research has identified Cytochrome P450 3A4 (CYP3A4) as the key isozyme involved in the oxidative metabolism of these alkaloids. food.gov.ukfood.gov.ukmedsafe.govt.nz The primary reaction catalyzed by CYP3A4 is hydroxylation, which introduces hydroxyl groups onto the alkaloid structure, increasing its polarity and facilitating its eventual elimination. food.gov.ukfood.gov.uk This process is dependent on the presence of cofactors such as NADPH, which provides the necessary reducing equivalents for the P450 catalytic cycle. nih.gov While CYP3A4 is the main enzyme for metabolizing ergot alkaloids, these compounds have also been demonstrated to act as inhibitors of CYP3A4 activity in a dose-dependent manner. food.gov.uknih.gov

Studies using in vitro models, such as rat liver microsomes, have confirmed the role of the CYP3A system in metabolizing ergot alkaloids. nih.govnih.govnih.gov These subcellular fractions contain a high concentration of phase I enzymes, including CYPs, and are a standard tool for investigating metabolic pathways. wuxiapptec.comevotec.com In addition to the liver, which is the primary site of metabolism, biotransformation can also occur in other tissues like the gastrointestinal epithelium. medsafe.govt.nz

| Enzyme System | Primary Isozyme | Metabolic Reaction | Location | Cofactor | Reference |

|---|---|---|---|---|---|

| Cytochrome P450 (CYP) | CYP3A4 | Oxidation (Hydroxylation) | Liver, Small Intestine | NADPH | food.gov.ukfood.gov.ukmedsafe.govt.nznih.gov |

| Peroxidases | Not Specified | Oxidation | Not Specified | Not Specified | maps.org |

Identification and Characterization of this compound Metabolites in Research Studies

The characterization of this compound metabolites is crucial for understanding its complete biotransformation profile. Analytical techniques, particularly high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), are essential for the separation, identification, and quantification of these metabolites in complex biological samples. oregonstate.edunih.gov

Research on related ergot alkaloids, such as ergotamine, in in vitro systems like mouse and bovine liver microsomes provides a predictive model for this compound metabolism. nih.govnih.gov These studies have successfully identified several metabolites, primarily products of oxidation. The most common biotransformations are monohydroxylation and dihydroxylation of the parent compound. nih.govnih.gov For instance, incubations of ergotamine with liver microsomes yielded metabolites confirmed to be monohydroxylated (M1, M2) and dihydroxylated (M3, M4, M5) derivatives. nih.gov It is anticipated that this compound follows a similar pathway, yielding hydroxylated metabolites.

In addition to oxidation, other metabolic transformations include:

Epimerization: The interconversion of this compound to its C-8 epimer, ergometrine, is a significant transformation that can occur within biological systems. maps.orgnih.gov

Hydrolysis: Under certain conditions, this compound may undergo hydrolysis to produce different degradation products, although this is less characterized than oxidative metabolism. evitachem.com

The identification of these metabolites helps to create a comprehensive picture of the metabolic fate of this compound. oregonstate.edu

| Metabolite Type | Specific Example(s) | Formation Pathway | Analytical Method | Reference |

|---|---|---|---|---|

| Epimer | Ergometrine | Isomerization at C-8 | HPLC-FLD, HPLC-MS/MS | maps.orgnih.govnih.gov |

| Oxidative Metabolites | Monohydroxylated and Dihydroxylated derivatives | CYP450-mediated Hydroxylation | LC-MS/MS | nih.govoregonstate.edunih.gov |

| Hydrolysis Products | Lysergic acid derivatives | Hydrolysis | HPLC | evitachem.com |

Metabolic Stability Profiling of this compound in Subcellular Fractions (e.g., Microsomes)

Metabolic stability is a measure of a compound's susceptibility to biotransformation and is a critical parameter in drug discovery and toxicology. wuxiapptec.comspringernature.com It is typically assessed in vitro using subcellular fractions such as liver microsomes or S9 fractions, which contain the primary drug-metabolizing enzymes. wuxiapptec.comspringernature.comresearchgate.net The liver microsomal stability assay is a widely used model to characterize metabolic conversion by phase I enzymes like the cytochrome P450s. wuxiapptec.com

The standard procedure involves incubating the test compound (this compound) at a known concentration with a suspension of liver microsomes from a relevant species (e.g., human, rat, bovine). nih.govevotec.comspringernature.com The reaction is initiated by adding a necessary cofactor, typically NADPH, which fuels the enzymatic activity. nih.govevotec.com Samples are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is stopped. evotec.com The concentration of the remaining parent compound is then quantified using LC-MS/MS. springernature.com

From these data, key pharmacokinetic parameters are calculated:

In vitro half-life (t½): The time required for 50% of the compound to be metabolized.

In vitro intrinsic clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a compound, reflecting the rate of metabolism. evotec.comnuvisan.com

These parameters help rank compounds based on their metabolic lability and predict their in vivo clearance. springernature.comnuvisan.com Although specific CLint values for this compound are not widely published, the methodology provides a robust framework for its evaluation.

| Component/Parameter | Description | Purpose | Reference |

|---|---|---|---|

| Assay Matrix | Liver microsomes (e.g., from human, rat) | Source of Phase I metabolizing enzymes (CYPs). | wuxiapptec.comevotec.com |

| Test Compound | This compound at a set concentration (e.g., 1 µM) | The substrate for the metabolic reaction. | evotec.com |

| Cofactor | NADPH | Provides reducing equivalents for CYP enzyme function. | nih.govevotec.com |

| Incubation | Fixed time points at 37°C | Allows for the time-dependent measurement of metabolism. | evotec.commdpi.com |

| Analysis | LC-MS/MS | Quantifies the disappearance of the parent compound. | springernature.com |

| Calculated Parameters | Half-life (t½), Intrinsic Clearance (CLint) | To quantify the rate and extent of metabolism. | nuvisan.com |

Interconversion of this compound and its Epimers (e.g., Ergometrine) in Biological Matrices

This compound is the C-8 (S)-isomer, or epimer, of ergometrine. researchgate.netresearchgate.net These two compounds can readily interconvert, a process known as epimerization, particularly when in solution or in biological matrices. nih.govnih.govmdpi.com This reversible reaction is significant because the two epimers often exhibit different biological activities, with the R-isomers (ending in "-ine," like ergometrine) generally considered more potent. nih.govmdpi.com

The equilibrium between ergometrine and this compound can be influenced by factors such as pH, solvent, and temperature. researchgate.net In biological contexts, such as cell culture medium, an equilibrium between the epimers can be reached over time, with equilibration times taking up to 24 hours at 37°C in some studies. nih.govmdpi.comnih.gov This interconversion means that even if only one epimer is introduced into a system, both forms will likely be present, which must be considered in research studies. mdpi.com

Compared to other ergot alkaloids, especially the larger ergopeptides, the simple lysergic acid derivative ergometrine has been shown to be relatively more stable. researchgate.netbrill.com Studies have demonstrated that ergometrine shows minimal epimerization to this compound in various solvents, with the total concentration of both epimers remaining constant, suggesting less degradation compared to other alkaloids. researchgate.netbrill.combrill.com The stability of the epimers in an extraction mixture of acetonitrile (B52724) and ammonium (B1175870) carbonate buffer during an 18-hour HPLC run further highlights their relative stability under specific analytical conditions. brill.com

| Factor | Effect on Epimerization | Context | Reference |

|---|---|---|---|

| pH | Can promote interconversion, especially alkaline conditions. | Solution chemistry, biological fluids. | mdpi.comresearchgate.net |

| Temperature | Higher temperatures can influence the R/S ratio. | Storage, processing, biological incubation (37°C). | nih.govmdpi.comresearchgate.net |

| Solvent | The rate of epimerization varies significantly with the solvent used. | Analytical standards preparation, extraction. | researchgate.netbrill.com |

| Biological Matrix | Equilibrium between epimers is established over time. | Cell culture medium, plasma. | nih.govmdpi.com |

Compound Names Mentioned in this Article:

Chanoclavine

Cytochrome b5

Ergocornine

Ergocorninine

Ergocristine

Ergocristinine

α-Ergocryptine

Ergocryptinine

Ergometrine

this compound

Ergosine

Ergosinine

Ergotamine

Ergotaminine

Elymoclavine

Festuclavine

8α-Hydroxy-α-ergokryptine

LSD (Lysergic acid diethylamide)

Lysergic Acid

Lysergol

NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate)

Penniclavine

Emerging Research Areas and Future Directions in Ergometrinine Scholarship

Systems Biology Approaches to Understanding Ergometrinine’s Broader Biological Impact

Systems biology offers a framework for understanding the complex interactions of this compound within a biological system by integrating diverse datasets to create comprehensive models. azolifesciences.com This approach moves beyond a one-target, one-molecule perspective to a more holistic view of its physiological effects. The integration of multi-omics data provides a more complete picture of the flow of biological information, from the genetic level to metabolic function. azolifesciences.com

A systems biology approach to this compound research would involve the integration of data from genomics, transcriptomics, proteomics, and metabolomics to construct models of its biological impact. enago.com For instance, by combining data on gene expression changes (transcriptomics) with alterations in protein levels (proteomics) and metabolite concentrations (metabolomics) following this compound exposure, researchers can build network models. azolifesciences.com These models can reveal how this compound perturbs entire pathways and cellular networks, rather than just a single receptor. This holistic view is crucial for understanding the full spectrum of its biological effects and for identifying potential new applications or off-target effects that would be missed by single-omics approaches. genexplain.com

Application of Omics Technologies in this compound Research (e.g., transcriptomics, proteomics, metabolomics)

The application of "omics" technologies is revolutionizing research into ergot alkaloids like this compound. researchgate.net These high-throughput techniques allow for the large-scale analysis of biological molecules, providing a detailed snapshot of cellular processes in response to this compound. humanspecificresearch.org

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, revealing which genes are active and how their expression levels change in response to this compound. omicstutorials.com In the context of this compound research, transcriptomics can be used to identify genes and genetic pathways that are modulated by the compound. omicstutorials.comelifesciences.org This could provide insights into its mechanism of action and help in the discovery of biomarkers for exposure or effect. researchgate.net

Proteomics: As the large-scale study of proteins, proteomics can identify and quantify the entire protein complement of a cell or tissue. azti.es Following exposure to this compound, proteomics can reveal changes in protein expression and post-translational modifications, offering a direct look at the functional changes occurring within the cell. omicstutorials.com This is crucial for understanding how this compound influences cellular signaling and metabolic pathways at the protein level. genexplain.com

Metabolomics: This field focuses on the comprehensive analysis of metabolites, the small-molecule end products of cellular processes. nih.gov Metabolomics can provide a direct functional readout of the physiological state of a cell in response to this compound. nih.gov By profiling the metabolome, researchers can identify metabolic pathways that are perturbed by this compound, offering a clearer picture of its biochemical effects. nih.gov

The integration of these omics technologies, often referred to as multi-omics, provides a powerful approach to understanding the multifaceted biological impact of this compound. azolifesciences.com

Table 1: Overview of Omics Technologies in this compound Research

| Omics Technology | Analyte | Key Application in this compound Research | Potential Insights |

|---|---|---|---|

| Transcriptomics | RNA transcripts | Identifying differentially expressed genes upon this compound exposure. omicstutorials.com | Understanding gene regulatory networks affected by this compound; discovery of potential biomarkers. researchgate.netelifesciences.org |

| Proteomics | Proteins | Characterizing changes in protein expression and post-translational modifications. azti.es | Elucidating signaling pathways and cellular machinery targeted by this compound. genexplain.comomicstutorials.com |

| Metabolomics | Metabolites | Profiling alterations in the cellular metabolome. nih.gov | Revealing disruptions in metabolic pathways and a direct functional readout of this compound's effects. nih.gov |

Advanced Computational Modeling and Simulations for this compound Research (beyond SAR)

Computational modeling is becoming an indispensable tool in this compound research, extending beyond traditional structure-activity relationship (SAR) studies. elifesciences.org Advanced computational methods provide a framework for understanding complex biological phenomena and for interpreting the large datasets generated by omics technologies. arxiv.org

One area where advanced modeling is being applied is in the study of ergot alkaloid epimerization. Complex simulations have been used to model the interconversion between the biologically active "-ine" forms and the less active "-inine" forms, such as the conversion of ergometrine to this compound. nih.gov These models, based on quantum chemical calculations, can help to understand the stability of these compounds under various conditions. nih.gov

Molecular dynamics (MD) simulations are another powerful computational tool being used to study ergot alkaloids at an atomic level. nih.gov MD simulations can model the dynamic behavior of this compound and its interaction with biological targets over time. nih.gov This can provide detailed insights into the binding mechanisms and conformational changes that are crucial for its biological activity. nih.gov These advanced computational approaches, when combined with experimental data, can provide a much deeper understanding of the molecular basis of this compound's effects. nih.gov

Exploration of Novel Biological Targets for this compound and its Analogs

While the primary uterotonic effects of ergometrine are well-established, research continues to explore novel biological targets for it and its analogs, including this compound. The complex pharmacology of ergot alkaloids, which are known to interact with various receptor systems, suggests that there may be undiscovered therapeutic applications.

Research into the broader family of ergot alkaloids can provide clues for new targets for this compound. For example, some ergot derivatives have been investigated for their effects on the central nervous system, interacting with dopamine (B1211576) and serotonin (B10506) receptors. ebi.ac.uk The structural similarities between these compounds and this compound suggest that it may also have activity at these or other neuronal receptors. The development of high-throughput screening technologies and the use of omics data can help to identify novel binding partners and signaling pathways affected by this compound and its analogs. mdpi-res.com The exploration of these novel targets could lead to the repurposing of this compound for new therapeutic indications beyond its current use. researchgate.net

Methodological Innovations in this compound Research and Analysis

The accurate and sensitive detection of this compound in various matrices is crucial for both research and regulatory purposes. researchgate.net Recent years have seen significant innovations in analytical methodologies, leading to more reliable and efficient quantification of this compound and other ergot alkaloids. researchgate.net

One of the most significant advancements has been the widespread adoption of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). ugr.es This technique offers high selectivity and sensitivity, allowing for the detection of this compound at very low concentrations. mdpi.com To address the issue of matrix effects in LC-MS/MS analysis, which can suppress or enhance the signal, various sample preparation techniques have been developed. mdpi.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, for example, has been adapted for the extraction of ergot alkaloids from complex matrices like cereals. mdpi.com

Furthermore, to improve the accuracy and precision of quantification, the use of internal standards has been explored. For instance, lysergic acid diethylamide (LSD) has been investigated as an internal standard for the analysis of polar ergot alkaloids like ergometrine and this compound due to its structural similarity and elution behavior. mdpi.com The development of ultra-high-performance liquid chromatography (UHPLC) has also contributed to faster analysis times and better resolution of ergot alkaloid epimers. bohrium.com

Table 2: Innovations in the Analysis of this compound

| Analytical Technique | Innovation/Application | Advantage |

|---|---|---|

| LC-MS/MS | Widespread adoption for ergot alkaloid analysis. ugr.es | High sensitivity and selectivity for unequivocal confirmation. ugr.es |

| UHPLC | Use for faster separation. bohrium.com | Reduced analysis time and improved chromatographic resolution. ugr.es |

| QuEChERS | Modified extraction procedure for complex matrices. mdpi.commdpi.com | Fast, inexpensive, and effective sample clean-up. mdpi.com |

| Internal Standards | Use of compounds like lysergic acid diethylamide (LSD). mdpi.com | Improved accuracy and precision by compensating for matrix effects and extraction losses. mdpi.com |

| Dispersive Solid Phase Extraction (DSPE) | Clean-up step in analytical methods. fera.co.uk | Reduction of matrix interference. ugr.es |

Q & A

Q. How is the crystal structure of Ergometrinine determined, and what methodologies are essential for validating its stereochemical configuration?

To determine this compound’s crystal structure, X-ray crystallography is the gold standard. Single-crystal diffraction (using instruments like the Enraf–Nonius CAD-4 diffractometer) measures bond lengths, angles, and torsion angles. For stereochemical validation, compare its absolute configuration with ergometrine via preparative HPLC to confirm epimerization at the C8 position . Key parameters include space group (e.g., P222), unit cell dimensions (e.g., a = 7.4097 Å), and hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯N interactions). Refinement software like SHELXL ensures R-factor accuracy (e.g., R = 0.044) .

Q. What analytical techniques are recommended for distinguishing this compound from its epimer Ergometrine in biological samples?

Chiral chromatography (e.g., HPLC with a Chiralpak® column) resolves epimers using polar organic mobile phases. Mass spectrometry (LC-MS/MS) with MRM (multiple reaction monitoring) enhances specificity, targeting molecular ions like m/z 325.40 for this compound. Differential scanning calorimetry (DSC) can also identify melting-point variations due to stereochemical differences .